molecular formula C13H23ClN2OS B14654300 Ethanethiol, 2-(5-(5-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride CAS No. 41287-59-6

Ethanethiol, 2-(5-(5-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride

Cat. No.: B14654300
CAS No.: 41287-59-6
M. Wt: 290.85 g/mol
InChI Key: NSJXKAZYJJSKSI-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(5-(5-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride is a chemical compound with a complex structure that includes a thiol group, a pyridine ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethiol, 2-(5-(5-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride typically involves multiple steps. One common method includes the reaction of 5-methyl-2-pyridinol with 1-bromo-5-chloropentane to form an intermediate compound. This intermediate is then reacted with ethanethiol in the presence of a base to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using industrial-grade reagents and equipment. The reaction conditions would be carefully monitored to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-(5-(5-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically results in the formation of disulfides, while substitution reactions can yield a variety of substituted derivatives.

Scientific Research Applications

Ethanethiol, 2-(5-(5-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving thiol-based biochemistry and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanethiol, 2-(5-(5-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The pyridine ring and amino group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride
  • 2-Aminoethanethiol hydrochloride

Uniqueness

Ethanethiol, 2-(5-(5-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

41287-59-6

Molecular Formula

C13H23ClN2OS

Molecular Weight

290.85 g/mol

IUPAC Name

2-[5-(5-methylpyridin-2-yl)oxypentylamino]ethanethiol;hydrochloride

InChI

InChI=1S/C13H22N2OS.ClH/c1-12-5-6-13(15-11-12)16-9-4-2-3-7-14-8-10-17;/h5-6,11,14,17H,2-4,7-10H2,1H3;1H

InChI Key

NSJXKAZYJJSKSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)OCCCCCNCCS.Cl

Origin of Product

United States

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